methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate
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Overview
Description
Methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is a complex organic compound that features a benzimidazole moiety, a cyano group, and a bromo-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Bromination: The phenoxy group can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Ethenyl Group: The ethenyl group can be introduced through a Wittig reaction or a similar olefination process.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The final step involves esterification to form the methyl ester using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce various functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of benzimidazole derivatives.
Mechanism of Action
The mechanism of action of methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl {4-bromo-2-[(Z)-2-cyano-2-(1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate: Contains a methyl group instead of a methoxy group, potentially altering its properties.
Uniqueness
Methyl {4-bromo-2-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is unique due to the presence of the methoxy group on the benzimidazole ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[4-bromo-2-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c1-26-15-4-5-16-17(9-15)24-20(23-16)13(10-22)7-12-8-14(21)3-6-18(12)28-11-19(25)27-2/h3-9H,11H2,1-2H3,(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHNRISFVFEEIW-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)Br)OCC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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